molecular formula C19H26ClNO2S B2726949 N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide CAS No. 868146-19-4

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide

Cat. No.: B2726949
CAS No.: 868146-19-4
M. Wt: 367.93
InChI Key: SLTURVUMLVLMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide” is a complex organic molecule. It contains an adamantane group, which is a type of diamondoid and is known for its stability and unique geometric structure . The compound also contains a sulfonamide group, which is often found in various pharmaceuticals .


Molecular Structure Analysis

The adamantane portion of the molecule is a rigid, three-dimensional structure that resembles a portion of the diamond lattice . The sulfonamide group typically has a planar geometry around the sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Adamantane is a colorless, crystalline solid . Sulfonamides are typically solids at room temperature .

Scientific Research Applications

1. Amidation of Unfunctionalized Hydrocarbons

A study by Au et al. (2000) explored the selective amidation of simple hydrocarbons using ruthenium complexes. This process efficiently promotes the amidation of adamantane, among other substrates, to afford N-substituted sulfonamides, suggesting potential applications in organic synthesis and material science (Au, Huang, Che, & Yu, 2000).

2. Synthesis of Triazines

Ghorbani-Vaghei et al. (2015) demonstrated the use of N-halosulfonamides as efficient catalysts for synthesizing 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions. This showcases the compound's role in facilitating novel synthesis methods in chemistry (R. Ghorbani‐Vaghei, Shahriari, Salimi, & Hajinazari, 2015).

3. Antimicrobial and Antiproliferative Agents

Research by Shimaa M. Abd El-Gilil (2019) involved the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing its potential as effective antimicrobial and antiproliferative agents. This indicates the compound's significance in medical and pharmaceutical research (Shimaa M. Abd El-Gilil, 2019).

4. Synthesis of Aliphatic and Aromatic 2H-indazolo[2,1-b]phthalazine-triones

Another study by Ghorbani-Vaghei et al. (2011) used N-halosulfonamides for the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones. This method's efficiency in producing these compounds underlines its utility in organic chemistry and material sciences (R. Ghorbani‐Vaghei et al., 2011).

5. Decontamination Applications

The study by P. K. Gutch et al. (2007) on N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide showcased its effectiveness in decontamination, specifically against a simulant of sulfur mustard. This highlights the compound's potential applications in safety and environmental science (P. K. Gutch, Shrivastava, & Dubey, 2007).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals or materials science, given the interesting properties of both adamantane and sulfonamides .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-chloro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO2S/c1-13-6-17(2-3-18(13)20)24(22,23)21-5-4-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTURVUMLVLMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.